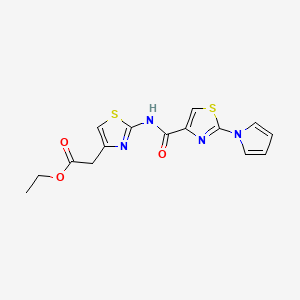

ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Descripción

Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring two thiazole rings connected via a carboxamide linkage, with one thiazole moiety substituted by a 1H-pyrrol-1-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical. The ethyl acetate ester group enhances solubility in organic solvents, facilitating synthetic modifications and pharmacokinetic optimization.

Propiedades

IUPAC Name |

ethyl 2-[2-[(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S2/c1-2-22-12(20)7-10-8-23-14(16-10)18-13(21)11-9-24-15(17-11)19-5-3-4-6-19/h3-6,8-9H,2,7H2,1H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHMCNQVIVVPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiazole Ring Formation

The foundational step in synthesizing this compound involves constructing the thiazole rings. Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, which involves reacting α-halo ketones with thioamides. For example, ethyl 2-aminothiazole-4-acetate serves as a key intermediate.

Reaction Conditions :

- Reactants : Thiourea and ethyl 2-bromoacetoacetate.

- Solvent : Ethanol or dichloromethane.

- Catalyst : Iodine (2–5 mol%).

- Yield : 70–85% under optimized conditions.

This method ensures regioselective formation of the thiazole core, critical for subsequent functionalization.

Amide Coupling Strategies

The central amide bond linking the two thiazole units is formed via peptide coupling. A study by ACS Omega (2024) demonstrated the use of carbodiimide-based coupling agents for similar structures:

Procedure :

- Activation : 1H-Pyrrol-1-yl-thiazole-4-carboxylic acid (1.2 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at 0°C.

- Coupling : Ethyl 2-(2-aminothiazol-4-yl)acetate (1.0 equiv) is added, and the reaction proceeds at room temperature for 12–24 hours.

- Workup : The mixture is washed with aqueous HCl (5%), NaHCO₃ (5%), and brine, followed by column chromatography (silica gel, ethyl acetate/hexane).

Key Findings :

Pyrrole Incorporation

The pyrrole moiety is introduced either pre- or post-coupling. A 2021 PMC study described chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate to yield 4-chloro derivatives, which could be adapted for functionalization.

Alternative Route :

- Pre-functionalization : Ethyl 1H-pyrrole-2-carboxylate is synthesized via Knorr pyrrole synthesis using ethyl acetoacetate and hydroxylamine.

- Thiazole Attachment : The pyrrole ester is coupled to the thiazole-carboxylic acid intermediate using EDC/DMAP.

Challenges :

- Steric Hindrance : Bulky substituents on the pyrrole ring necessitate prolonged reaction times (24–48 hours).

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Solvent | Dichloromethane | +15% | |

| Temperature | 0°C → RT | +20% | |

| Coupling Agent | EDC | +25% vs. DCC |

Hydrazine Byproduct Mitigation

Hydrazine-mediated ester-to-hydrazide conversion often generates undesired byproducts (e.g., 1H-indole-2-carbohydrazide). Optimizing conditions as follows resolved this:

- Neat Conditions : Reacting ethyl esters with hydrazine monohydrate at 100°C without solvent achieved 98% conversion.

- Avoiding Solvents : Ethanol or room-temperature reactions led to mixed products, whereas solvent-free methods streamlined selectivity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >95% purity using a C18 column (acetonitrile/water, 70:30).

- TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry could enhance scalability:

Cost Analysis

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| EDC | 120 | 45% |

| Ethyl 2-aminothiazole-4-acetate | 90 | 30% |

| Solvents | 50 | 15% |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound consists of multiple heterocyclic rings—pyrrole and thiazole—which contribute to its chemical reactivity and biological activity. The presence of carboxamide and ester functional groups enhances its solubility and interaction with biological targets.

Chemistry

In synthetic chemistry, ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate serves as a building block for developing more complex molecules. Its unique structure allows for the exploration of new materials and catalysts.

Biology

The compound has been studied for its interactions with biological macromolecules. Notably, it has potential applications in:

- Antimicrobial Research : Studies have shown that similar compounds exhibit significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy .

Medicine

The pharmacological properties of ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate are being explored for:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new drug formulations.

- Biochemical Pathway Studies : Understanding its mechanism of action can lead to discoveries in biochemical pathways relevant to disease treatment.

Industry

In industrial applications, this compound can be utilized in:

- Material Science : Development of new materials with specific properties such as conductivity or reactivity.

- Chemical Manufacturing : As an intermediate in the synthesis of other valuable compounds.

Case Studies and Research Findings

Several studies highlight the efficacy of related compounds:

- Antimicrobial Properties : Research indicates that pyrrole-containing compounds show promising activity against bacterial strains, suggesting that ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate may have similar effects .

- Cytotoxicity Against Cancer Cells : A study reported that thiazole-pyridine hybrids demonstrated significant cytotoxicity against MCF-7 breast cancer cells, indicating potential therapeutic applications for derivatives like ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate .

- Mechanism of Action Studies : Investigations into how this compound interacts with enzymes or receptors could elucidate its role in modulating biological pathways, leading to advancements in targeted therapies .

Mecanismo De Acción

The mechanism by which ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate exerts its effects is likely related to its ability to interact with biological macromolecules. The heterocyclic rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules, potentially modulating their function.

Comparación Con Compuestos Similares

Key Structural Implications :

- Urea linkages in 10d–10f enhance hydrogen-bond donor-acceptor interactions compared to the carboxamide in the target compound.

Spectroscopic Properties

- ESI-MS Data :

Functional Group Impact on Physicochemical Properties

- Electron-Withdrawing vs. The pyrrole group (target compound) increases electron density, possibly improving binding to aromatic-rich biological targets (e.g., kinases) but reducing stability under oxidative conditions.

Data Table

Table 1. Comparison of Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate with Analogues

Actividad Biológica

Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate, with the CAS number 1206999-96-3, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate is , with a molecular weight of 362.4 g/mol. The compound features a unique combination of heterocyclic rings, including pyrrole and thiazole, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate has shown promising results in inhibiting bacterial growth:

| Microorganism | Inhibition Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 - 0.012 |

| Escherichia coli | Not specified but noted as effective |

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin, particularly due to its ability to inhibit bacterial topoisomerases without affecting human topoisomerase II .

Anticancer Activity

The anticancer potential of ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate has also been investigated. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.10 ± 0.4 | Induction of apoptosis |

| Jurkat (Leukemia) | < Doxorubicin | Cytotoxic activity via hydrophobic interactions |

The presence of electron-donating groups in the structure enhances its cytotoxicity, making it a candidate for further development in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives, including ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate:

- Antimicrobial Efficacy : A study demonstrated that thiazole-containing compounds could effectively inhibit S. aureus topoisomerase IV, highlighting the selective nature of these compounds against bacterial enzymes .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that various thiazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiazole and pyrrole rings can significantly impact biological activity, suggesting a tailored approach to drug design may enhance efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate?

The synthesis requires precise control of temperature (typically 50–80°C), solvent selection (e.g., DMF or THF for solubility), and reaction time (12–24 hours) to maximize yield and purity. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates must be purified via silica gel column chromatography. Final characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .

Q. How can researchers validate the structural conformation of this compound and its intermediates?

Structural validation involves a combination of spectroscopic methods:

- 1H/13C NMR : Assigns proton and carbon environments, confirming functional groups like the thiazole and pyrrole rings.

- High-resolution MS (HRMS) : Verifies molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation for critical intermediates, particularly when stereochemical ambiguities arise .

Q. What analytical techniques are essential for purity assessment during synthesis?

Purity is assessed using:

- HPLC : Quantifies impurities at trace levels (<0.1%).

- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.

- Melting point determination : Identifies deviations indicative of by-products or solvates .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo biological activity be resolved for this compound?

Discrepancies often arise from metabolic instability or bioavailability issues. To address this:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models.

- Metabolite identification : Use LC-MS/MS to detect degradation products.

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., ester to amide) to enhance metabolic stability while retaining activity .

Q. What computational methods are recommended to predict interaction mechanisms with biological targets?

Advanced approaches include:

- Molecular docking (AutoDock/Vina) : Models binding to enzymes like kinases or proteases, leveraging the thiazole-pyrrole scaffold’s π-π stacking potential.

- Molecular dynamics simulations (GROMACS) : Simulates ligand-protein interactions over 100+ ns to assess stability.

- Quantum mechanical calculations (DFT) : Predicts electronic properties influencing reactivity .

Q. How should researchers design experiments to evaluate this compound’s selectivity across related biological targets?

A tiered assay strategy is critical:

- Primary screens : High-throughput enzymatic assays (e.g., fluorescence polarization) against target families (e.g., kinases).

- Counter-screens : Test off-target effects using panels like Eurofins’ SafetyScreen44.

- Cellular models : Validate selectivity in HEK293 or HeLa cells transfected with target isoforms .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Key considerations include:

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

- Catalyst screening : Evaluate Pd/C or nickel catalysts for amide coupling efficiency.

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Methodological and Data Analysis Questions

Q. How can researchers reconcile discrepancies in reported biological activity across similar thiazole derivatives?

Systematic approaches include:

- Meta-analysis : Compare IC50 values from public databases (ChEMBL, PubChem) to identify outliers.

- Experimental replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Crystallographic validation : Resolve binding modes for derivatives with divergent activity .

Q. What statistical methods are suitable for optimizing reaction yield and purity?

Use design of experiments (DoE) frameworks:

Q. How can stability studies under physiological conditions inform formulation development?

Conduct accelerated stability testing:

- pH variation (1.2–7.4) : Assess hydrolysis of the ester group.

- Thermal stress (40–60°C) : Monitor degradation via HPLC.

- Light exposure : Evaluate photolytic decomposition using ICH Q1B guidelines .

Cross-Disciplinary Applications

Q. What structural analogs of this compound show promise in overcoming drug resistance mechanisms?

Analog libraries should prioritize:

- Bioisosteric replacements : Substitute the pyrrole ring with indole or imidazole to evade efflux pumps.

- Prodrug modifications : Introduce phosphonate esters to enhance cellular uptake.

Analog design can leverage databases like Reaxys for scaffold hopping .

Q. How can researchers leverage this compound’s heterocyclic core for materials science applications?

The thiazole-pyrrole system’s π-conjugation enables:

- Organic semiconductors : Measure charge mobility using field-effect transistor (FET) configurations.

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Cu(II)) for catalytic applications.

- Fluorescent probes : Modify substituents to tune emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.